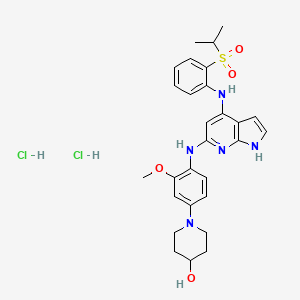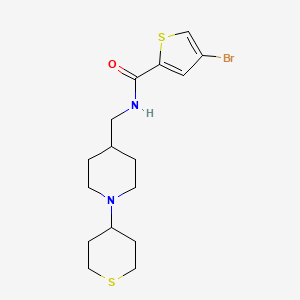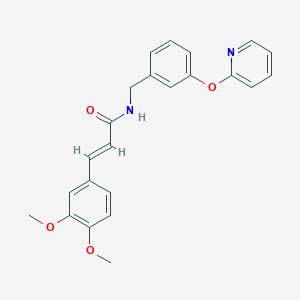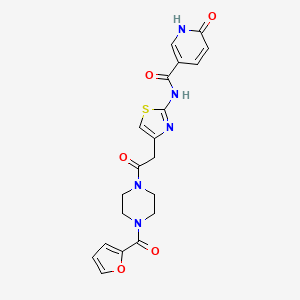
Mps1-IN-1 (dihydrochlorure)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de Mps1-IN-1 est un inhibiteur sélectif de la kinase du fuseau monoplaire 1 (Mps1). Ce composé est connu pour sa haute spécificité et sa puissance, avec une valeur de CI50 de 367 nM. La kinase Mps1 joue un rôle crucial dans le point de contrôle de l'assemblage du fuseau pendant la division cellulaire, assurant un alignement et une ségrégation corrects des chromosomes. L'inhibition de la kinase Mps1 perturbe ce point de contrôle, conduisant à des erreurs mitotiques et à la mort cellulaire, faisant du dihydrochlorure de Mps1-IN-1 un outil précieux dans la recherche sur le cancer .
Applications De Recherche Scientifique
Mps1-IN-1 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer research: As an inhibitor of Mps1 kinase, it is used to study the role of this kinase in cell division and its potential as a target for cancer therapy.
Cell cycle studies: It helps in understanding the spindle assembly checkpoint and its regulation during mitosis.
Drug development: It serves as a lead compound for the development of new anticancer drugs targeting Mps1 kinase .
Mécanisme D'action
Target of Action
Mps1-IN-1 (dihydrochloride) is a potent ATP-competitive inhibitor of Mps1 kinase . The primary target of Mps1-IN-1 (dihydrochloride) is the Mps1 mitotic kinase . This kinase plays a crucial role in the spindle assembly checkpoint (SAC) function, which ensures proper segregation of chromosomes during mitosis .
Mode of Action
Mps1-IN-1 (dihydrochloride) interacts with its target, the Mps1 kinase, by competing with ATP . This interaction effectively inhibits the activity of Mps1 mitotic kinase and disrupts the spindle assembly checkpoint (SAC) function .
Biochemical Pathways
The inhibition of Mps1 kinase by Mps1-IN-1 (dihydrochloride) disrupts the spindle assembly checkpoint (SAC) function . This disruption leads to the premature initiation of mitosis before the chromosomes are properly aligned along the cellular spindles, resulting in gross chromosomal segregation defects .
Pharmacokinetics
It is known that the compound is soluble in water and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The action of Mps1-IN-1 (dihydrochloride) leads to an increase in the frequency of multipolar mitosis in cells . By disrupting the spindle assembly checkpoint (SAC) function, it decreases the viability of both cancerous and ‘normal’ cells .
Analyse Biochimique
Biochemical Properties
Mps1-IN-1 (dihydrochloride) effectively inhibits the activity of Mps1 mitotic kinase . It disrupts the recruitment of Mad2 to kinetochores . This interaction is crucial for the proper functioning of the SAC, a mechanism that ensures error-free chromosome segregation during mitosis .
Cellular Effects
Mps1-IN-1 (dihydrochloride) has a significant impact on various types of cells and cellular processes . It disrupts the spindle assembly checkpoint (SAC) function, which is essential for accurate chromosome segregation during cell division . As a result, Mps1-IN-1 (dihydrochloride) decreases the viability of both cancerous and ‘normal’ cells .
Molecular Mechanism
The molecular mechanism of Mps1-IN-1 (dihydrochloride) involves its binding to the Mps1 kinase, thereby inhibiting its activity . This inhibition disrupts the recruitment of Mad2 to kinetochores, a crucial step in the SAC . This disruption leads to an increase in errors in cell division .
Méthodes De Préparation
La synthèse du dihydrochlorure de Mps1-IN-1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :
Formation de la structure de base : Ceci implique la synthèse du noyau pyrrolo[2,3-b]pyridine par une série de réactions de cyclisation.
Modifications des groupes fonctionnels : Introduction de groupes méthoxy, sulfonyle et amino sur la structure de base.
Assemblage final : Couplage du noyau modifié avec le pipéridinol et formation subséquente du sel de dihydrochlorure.
Analyse Des Réactions Chimiques
Le dihydrochlorure de Mps1-IN-1 subit principalement des réactions de substitution en raison de la présence de divers groupes fonctionnels. Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Substitution nucléophile : Utilisation de nucléophiles tels que les amines ou les thiols pour remplacer des groupes fonctionnels spécifiques.
Oxydation et réduction : Modification de l'état d'oxydation de certains groupes fonctionnels pour modifier les propriétés du composé.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine pourrait entraîner la formation d'un dérivé amide .
Applications de recherche scientifique
Le dihydrochlorure de Mps1-IN-1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Recherche sur le cancer : En tant qu'inhibiteur de la kinase Mps1, il est utilisé pour étudier le rôle de cette kinase dans la division cellulaire et son potentiel en tant que cible pour la thérapie du cancer.
Études du cycle cellulaire : Il aide à comprendre le point de contrôle de l'assemblage du fuseau et sa régulation pendant la mitose.
Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux médicaments anticancéreux ciblant la kinase Mps1 .
Mécanisme d'action
Le dihydrochlorure de Mps1-IN-1 exerce ses effets en inhibant sélectivement la kinase Mps1. Cette inhibition perturbe le recrutement de Mad2 aux kinétochores, une étape critique dans le point de contrôle de l'assemblage du fuseau. En conséquence, les cellules connaissent des erreurs mitotiques, conduisant à un mauvais alignement des chromosomes et à la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation des résidus sérine/thréonine et tyrosine par la kinase Mps1 .
Comparaison Avec Des Composés Similaires
Le dihydrochlorure de Mps1-IN-1 est unique en raison de sa haute sélectivité et de sa puissance contre la kinase Mps1. Des composés similaires comprennent :
CFI-402257 : Un autre inhibiteur de la kinase Mps1 avec des applications similaires dans la recherche sur le cancer.
BAY-1217389 : Un puissant inhibiteur de la kinase Mps1, actuellement en essais cliniques pour la thérapie du cancer.
BOS-172722 : Un inhibiteur de la kinase Mps1 avec des résultats précliniques prometteurs.
Ces composés partagent la caractéristique commune de cibler la kinase Mps1 mais diffèrent par leurs structures chimiques, leurs profils de sélectivité et leurs stades de développement.
Propriétés
IUPAC Name |
1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJLUXGXTPNYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)




![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)
![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)
